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Imidazo[1,5-a]pyridine-3-sulfonyl fluoride

Cat. No.: B2367295
CAS No.: 1936147-32-8
M. Wt: 200.19
InChI Key: YVANUFYYLMJYNP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazo[1,5-a]pyridine (B1214698) Derivatives in Chemical Research

The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered increasing attention over the past few decades. mdpi.com This class of compounds is part of the broader family of imidazopyridines, which are characterized by an imidazole (B134444) ring fused to a pyridine (B92270) ring. researchgate.net The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research, leading to a variety of synthetic methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. rsc.org

Historically, research into imidazo[1,5-a]pyridine derivatives has been driven by their diverse biological activities and intriguing photophysical properties. researchgate.net Early investigations focused on their potential as pharmaceutical agents, with studies revealing their utility in various therapeutic areas. lew.ro Over time, the evolution of synthetic methods has allowed for more complex and diverse derivatives to be created, expanding their applications beyond medicine into materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comlew.rorsc.org

Significance of the Imidazo[1,5-a]pyridine Scaffold in Modern Organic and Medicinal Chemistry Research

The imidazo[1,5-a]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a number of biologically active compounds. nih.gov This scaffold's unique three-dimensional structure and electronic properties allow it to interact with a wide range of biological targets. researchgate.net The fusion of the imidazole and pyridine rings creates a compact and rigid framework that can be readily functionalized at various positions to modulate its biological activity and physicochemical properties. researchgate.net

In modern medicinal chemistry, imidazo[1,5-a]pyridine derivatives have been investigated for a wide array of therapeutic applications. researchgate.net Their utility spans from being potential anti-cancer and antibacterial agents to having applications in the treatment of neurological disorders. researchgate.net The versatility of this scaffold allows for the generation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process. nih.gov

Application Area Significance of Imidazo[1,5-a]pyridine Scaffold
Medicinal Chemistry Privileged scaffold with a broad spectrum of biological activities. researchgate.netnih.gov
Materials Science Used in the development of optoelectronic devices and sensors due to their photophysical properties. rsc.org
Organic Synthesis A versatile building block for the construction of complex molecules. rsc.org
Chemical Biology Employed as fluorescent probes for cellular imaging. mdpi.com

Importance of the Sulfonyl Fluoride (B91410) Moiety in Contemporary Chemical Methodologies and Reagent Design

The sulfonyl fluoride group (-SO₂F) has emerged as a powerful and versatile functional group in modern chemical research. rsc.org Its unique balance of reactivity and stability makes it an ideal "warhead" for covalent inhibitors and chemical probes. rsc.orgresearchgate.net Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological applications. nih.gov

The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further elevated the importance of the sulfonyl fluoride moiety. nih.gov This highly efficient and selective reaction allows for the rapid and modular synthesis of a wide range of sulfur-containing compounds. researchgate.net In reagent design, the sulfonyl fluoride group is utilized for its ability to covalently modify specific amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, and histidine, enabling the study of protein function and the development of targeted therapeutics. rsc.org

Feature of Sulfonyl Fluoride Importance in Chemical Methodologies
Reactivity Acts as an electrophilic warhead for covalent modification of proteins. rsc.org
Stability More stable than sulfonyl chlorides in aqueous media, making it suitable for biological applications. nih.gov
SuFEx Chemistry Enables rapid and efficient synthesis of diverse sulfur-containing molecules. nih.gov
Selectivity Can be tuned to react with specific amino acid residues. rsc.orgacs.org

Scope and Research Significance of Imidazo[1,5-a]pyridine-3-sulfonyl Fluoride

The novel compound, this compound, integrates the desirable properties of both the imidazo[1,5-a]pyridine scaffold and the sulfonyl fluoride moiety. This combination is anticipated to yield a molecule with significant potential in advanced chemical research, particularly in the fields of medicinal chemistry and chemical biology.

The imidazo[1,5-a]pyridine core can serve as a recognition element, directing the molecule to specific biological targets. The strategically positioned sulfonyl fluoride at the 3-position can then act as a covalent warhead, forming a stable bond with a nearby nucleophilic amino acid residue. This targeted covalent inhibition strategy is a powerful approach for developing highly potent and selective drugs.

Furthermore, the incorporation of the sulfonyl fluoride group opens up the possibility of utilizing SuFEx click chemistry for the further functionalization of the imidazo[1,5-a]pyridine scaffold. This could enable the rapid generation of libraries of complex molecules for screening and lead optimization. The inherent fluorescence of some imidazo[1,5-a]pyridine derivatives could also be combined with the reactive properties of the sulfonyl fluoride to create novel chemical probes for activity-based protein profiling and other chemical biology applications.

While specific research on this compound is still emerging, the foundational knowledge of its constituent parts strongly suggests a promising future for this compound in the development of new chemical tools and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2O2S B2367295 Imidazo[1,5-a]pyridine-3-sulfonyl fluoride CAS No. 1936147-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-3-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-6-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANUFYYLMJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Imidazo 1,5 a Pyridine 3 Sulfonyl Fluoride and Its Advanced Derivatives

Strategies for Constructing the Imidazo[1,5-a]pyridine (B1214698) Nucleus

The synthesis of the imidazo[1,5-a]pyridine core is well-established, with numerous methods developed to afford a wide range of substituted derivatives. These methods provide the necessary precursors for subsequent functionalization to introduce the 3-sulfonyl fluoride (B91410) group.

Cyclocondensation Approaches

Cyclocondensation is one of the most traditional and widely employed methods for constructing the imidazo[1,5-a]pyridine ring system. These reactions typically involve the condensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon electrophilic component, leading to the formation of the fused imidazole (B134444) ring.

A notable example involves the cyclization of 2-picolylamines with nitroalkanes that have been electrophilically activated. beilstein-journals.org In this method, heating a 2-(aminomethyl)pyridine with a nitroalkane in the presence of polyphosphoric acid (PPA) and phosphorous acid medium facilitates a cyclization-elimination cascade to yield 3-substituted imidazo[1,5-a]pyridines. beilstein-journals.org The reaction proceeds through the initial formation of a phosphorylated nitronate, which acts as a strong electrophile. Nucleophilic attack by the aminomethylpyridine leads to a dihydro-imidazo[1,5-a]pyridine intermediate, which then aromatizes to the final product. beilstein-journals.org

While this method directly installs alkyl or aryl groups at the C3 position, the synthesis of Imidazo[1,5-a]pyridine-3-sulfonyl fluoride would require a multi-step approach. First, the parent imidazo[1,5-a]pyridine could be synthesized using an appropriate C1-synthon, followed by direct C-H sulfonylation or a halogenation/sulfonylation sequence at the C3 position.

Table 1: Cyclocondensation of 2-(Aminomethyl)pyridine with Activated Nitroalkanes beilstein-journals.org

Entry2-Aminomethylpyridine DerivativeNitroalkaneProductYield (%)
12-(Aminomethyl)pyridineNitroethane3-Methylimidazo[1,5-a]pyridine67
2N-Tosyl-2-(aminomethyl)pyridine1-Nitropropane3-Ethylimidazo[1,5-a]pyridine78
3N-Tosyl-2-(aminomethyl)pyridine1-Nitrobutane3-Propylimidazo[1,5-a]pyridine82
42-(Aminomethyl)pyridinePhenylnitromethane3-Phenylimidazo[1,5-a]pyridine71

Cycloaddition Reactions

Cycloaddition reactions represent another powerful strategy for assembling heterocyclic systems. For imidazo[1,5-a]pyridines, these reactions could theoretically involve the [3+2] cycloaddition of a pyridine-containing dipole with a suitable dipolarophile. However, this approach is less commonly reported for this specific scaffold compared to other synthetic routes. A plausible, though not widely exemplified, route could involve the generation of an N-ylide from the pyridine (B92270) nitrogen, which then undergoes an intramolecular cycloaddition. The successful application of this strategy would heavily depend on the generation of a stable and reactive dipole from a suitably substituted pyridine precursor.

A potential pathway to the target compound would first involve the synthesis of the core imidazo[1,5-a]pyridine ring via a different, more established method. Subsequently, the introduction of the sulfonyl fluoride group at the C3 position would be performed as a separate functionalization step.

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide an efficient route to the imidazo[1,5-a]pyridine nucleus by forming one or more bonds under oxidative conditions. These reactions often utilize readily available starting materials and can proceed via transition-metal-catalyzed or metal-free pathways. A common strategy involves the reaction of 2-(aminomethyl)pyridines with aldehydes.

For instance, 3-arylimidazo[1,5-a]pyridines can be prepared by reacting 2-aminomethylpyridine with aryl aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP). nih.gov This reaction is believed to proceed through the formation of an imine intermediate, followed by an iodine-mediated oxidative C-N bond formation to close the imidazole ring.

To obtain this compound, one would first need to synthesize the parent imidazo[1,5-a]pyridine ring system using a non-carbon-substituting reagent in the cyclization step (e.g., formaldehyde (B43269) followed by oxidation). The subsequent step would involve the direct functionalization of the electron-rich C3 position. Recent advances in photocatalysis have enabled the direct C-H sulfonylation of related imidazoheterocycles using a sulfur dioxide surrogate like DABSO (DABCO·(SO₂)₂), which could be a viable route. researchgate.netresearchgate.netresearchgate.net

Transannulation Reactions (e.g., Denitrogenative Transannulation)

Transannulation reactions involve the conversion of one heterocyclic ring into another through a process of ring-opening and recyclization. Denitrogenative transannulation has emerged as a particularly elegant strategy for synthesizing imidazo[1,5-a]pyridines. This approach typically uses pyridotriazoles as stable precursors, which upon heating or in the presence of a catalyst, extrude molecular nitrogen to generate a reactive intermediate that rearranges to form the imidazo[1,5-a]pyridine core.

Copper-catalyzed aerobic oxidative denitrogenative transannulation of pyridotriazoles with benzylamines or amino acids is an effective method. researchgate.net This reaction utilizes molecular oxygen from the air as the sole oxidant, making it an environmentally benign process. researchgate.net The reaction proceeds via a cascade mechanism that ultimately forms the fused imidazole ring with substituents derived from the amine component.

To access the target 3-sulfonyl fluoride, a synthetic sequence could be designed where the transannulation step produces an unsubstituted C3 position. This precursor would then be subjected to a sulfonylation/fluorination protocol. An alternative is to introduce a functional handle, such as a halogen, during the synthesis, which can then be converted to the sulfonyl fluoride group. For example, a 3-bromo-imidazo[1,5-a]pyridine could be subjected to palladium-catalyzed sulfonylation using DABSO, followed by fluorination of the resulting sulfinate intermediate. ccspublishing.org.cn

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted imidazo[1,5-a]pyridines.

One such strategy involves an iodine-mediated one-pot reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.com This reaction simultaneously constructs new C-N and C-S bonds, directly affording 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridine analogs under mild conditions. mdpi.com

While this specific MCR installs substituents at the C1 and C3 positions, it highlights the possibility of designing an MCR that could yield a precursor for this compound. A hypothetical MCR could be designed to introduce a functional group at C3 that is readily converted to a sulfonyl fluoride. More practically, an MCR could be used to generate the core nucleus, which would then undergo a separate C-H functionalization step at the C3 position as described in previous sections.

Transition Metal-Catalyzed Cyclization Approaches (e.g., Copper-Catalyzed C-H Amination)

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings through processes like C-H activation and amination. Copper catalysis is particularly prevalent in the synthesis of imidazo[1,5-a]pyridines.

A prominent example is the copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, using oxygen as a clean oxidant. nih.gov This transformation proceeds via a condensation–amination–oxidative dehydrogenation sequence to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. nih.govnih.gov The copper catalyst facilitates the crucial intramolecular C(sp³)–H amination step, leading to ring closure.

Table 2: Copper-Catalyzed Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines nih.gov

EntryPyridine KetoneBenzylamineProductYield (%)
1Phenyl(pyridin-2-yl)methanoneBenzylamine1,3-Diphenylimidazo[1,5-a]pyridine96
2(4-Methoxyphenyl)(pyridin-2-yl)methanoneBenzylamine1-(4-Methoxyphenyl)-3-phenylimidazo[1,5-a]pyridine95
3(3-Chlorophenyl)(pyridin-2-yl)methanoneBenzylamine1-(3-Chlorophenyl)-3-phenylimidazo[1,5-a]pyridine94
4Phenyl(pyridin-2-yl)methanone3-Methylbenzylamine1-Phenyl-3-(m-tolyl)imidazo[1,5-a]pyridine93

For the synthesis of the target compound, a strategy would involve synthesizing the unsubstituted imidazo[1,5-a]pyridine core first. Subsequently, a C-H functionalization reaction would be employed to introduce the sulfonyl fluoride group. A viable route involves the conversion of a C3-thiol derivative. The synthesis of heteroaryl sulfonyl fluorides from heteroaryl thiols is a well-established two-step process involving oxidation to a sulfonyl chloride with an agent like sodium hypochlorite, followed by a halide exchange with a fluoride source such as potassium bifluoride (KHF₂). nih.govmdpi.com This pathway offers a reliable method to access the desired this compound from a C3-thiolated precursor.

Photochemical Synthetic Routes to Functionalized Imidazopyridines

Photochemical methods have emerged as powerful and eco-friendly strategies for the synthesis and functionalization of imidazopyridine scaffolds. mdpi.comresearchgate.net These approaches utilize visible light to promote organic transformations, often through single electron transfer (SET) processes, under mild reaction conditions. mdpi.com Various photocatalytic systems, employing either metallic or metal-free catalysts, have been developed for the C-H functionalization of imidazopyridines, allowing for the introduction of a wide range of substituents. nih.gov

Recent advancements in this area have focused on the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the imidazopyridine ring. For instance, visible-light-induced C-H trifluoromethylation of imidazo[1,2-a]pyridines has been achieved using mesityl acridinium (B8443388) as a photoredox catalyst at room temperature. mdpi.com Similarly, the perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be accomplished via the formation of photoactive electron donor-acceptor (EDA) complexes. mdpi.com

Beyond fluorinated substituents, photocatalysis has enabled the introduction of sulfonyl groups. A visible-light-induced three-component reaction for the C3-sulfonylation of imidazo[1,2-a]pyridines has been reported, utilizing an organic photoredox catalyst, diaryliodonium salts, and a sulfur dioxide surrogate. mdpi.com Furthermore, the formation of C-P bonds through visible-light-induced phosphorylation of imidazo[1,2-a]pyridines with phosphine (B1218219) oxides has been demonstrated using rhodamine B as the photocatalyst. mdpi.com These methods highlight the versatility of photochemical synthesis in accessing a diverse array of functionalized imidazopyridines.

Table 1: Examples of Photochemical Functionalization of Imidazopyridines

FunctionalizationReagents/CatalystKey Features
C3-TrifluoromethylationMesityl acridinium (photoredox catalyst)Room temperature reaction. mdpi.com
C3-PerfluoroalkylationPerfluoroalkyl iodides (EDA complex formation)Broad substrate scope and functional group tolerance. mdpi.com
C3-SulfonylationOrganic photoredox catalyst, diaryliodonium salts, DABCO-bis(sulfur dioxide)Three-component reaction at room temperature. mdpi.com
C3-PhosphorylationRhodamine B (photocatalyst), phosphine oxidesMild reaction conditions and wide substrate applicability. mdpi.com

Ritter-Type Reaction Applications for Imidazo[1,5-a]pyridine Analogs

A novel and efficient approach for the synthesis of imidazo[1,5-a]pyridine analogs involves the application of a unique Ritter-type reaction. acs.org This methodology utilizes a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a Lewis acid catalyst and para-toluenesulfonic acid (p-TsOH·H₂O) to facilitate the reaction between pyridinylmethanol derivatives and various nitriles. acs.org

The reaction proceeds through the generation of a benzylic carbocation from the pyridinylmethanol in the presence of Bi(OTf)₃ and p-TsOH. This carbocation is then trapped by the nitrile, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization of the nitrilium ion with the pyridine nitrogen leads to the formation of the imidazo[1,5-a]pyridine ring system. acs.org

Optimization studies have shown that the combination of 5 mol % of Bi(OTf)₃ and 5.0 equivalents of p-TsOH in a mixture of 1,2-dichloroethane (B1671644) (DCE) and acetonitrile (B52724) (MeCN) provides the desired products in good to excellent yields. acs.org The crucial role of Bi(OTf)₃ is highlighted by a significant decrease in product yield when the reaction is conducted in its absence. acs.org This method offers a broad substrate scope, allowing for the synthesis of various 1,3-disubstituted imidazo[1,5-a]pyridines. acs.org

Table 2: Optimized Conditions for Ritter-Type Synthesis of Imidazo[1,5-a]pyridines

CatalystAcid (equiv.)SolventTemperature (°C)Yield (%)
5 mol % Bi(OTf)₃5.0 p-TsOH·H₂ODCE/MeCN15078
-5.0 p-TsOH·H₂ODCE/MeCN15065

Methodologies for the Site-Selective Introduction of the Sulfonyl Fluoride Moiety

Palladium-Catalyzed Sulfonyl Fluoride Formation from Aryl Halides

A practical and efficient one-pot synthesis of aryl sulfonyl fluorides from aryl halides has been developed utilizing palladium catalysis. scispace.comnih.gov This method involves the initial palladium-catalyzed sulfonylation of aryl bromides or iodides using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), followed by an in situ fluorination of the resulting sulfinate intermediate. scispace.comnih.gov

The fluorination step is typically achieved using an electrophilic fluorine source, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor being effective reagents. scispace.comtheballlab.com The reaction demonstrates excellent functional group tolerance, allowing for the synthesis of a wide variety of electronically and sterically diverse aryl sulfonyl fluorides. scispace.comtheballlab.com The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, with ligands such as AmPhos showing high activity. nih.gov

This methodology is not only applicable to a broad range of aryl halides but has also been successfully applied to the synthesis of sulfonyl fluorides derived from active pharmaceutical ingredients and peptides. nih.gov The one-pot nature of this process, which avoids the isolation of the intermediate sulfinate, makes it a highly practical and atom-economical approach for the synthesis of aryl sulfonyl fluorides. scispace.com

Table 3: Palladium-Catalyzed Synthesis of Aryl Sulfonyl Fluorides from Aryl Halides

Aryl HalideSO₂ SourceFluorinating AgentPalladium Catalyst/LigandKey Features
Aryl bromideDABSONFSIPd(OAc)₂/AmPhosOne-pot procedure, broad substrate scope. scispace.comnih.gov
Aryl iodideDABSOSelectfluorPd(OAc)₂/PAd₂BuGood to excellent yields, tolerates steric hindrance. theballlab.com

Photocatalytic Sulfonyl Fluorination of Organoboron Substrates

A visible-light-mediated photocatalytic approach has been developed for the synthesis of alkyl sulfonyl fluorides from readily available organoboron compounds, such as organotrifluoroborates and boronic acid pinacol (B44631) esters. nih.govnih.gov This method utilizes acridinium-based photocatalysts to facilitate the conversion under mild conditions. nih.govnih.gov

The proposed mechanism involves the visible light excitation of the photocatalyst, which then oxidizes the organotrifluoroborate to generate an alkyl radical. nih.gov This radical is subsequently trapped by a sulfur dioxide source, like DABSO, to form an alkyl sulfonyl radical. nih.gov The reduced photocatalyst then reduces this sulfonyl radical to a sulfinate anion, which is finally converted to the desired sulfonyl fluoride upon reaction with an electrophilic fluorine source. nih.gov

This photocatalytic method exhibits broad functional group tolerance, which is attributed to the mild activation with visible light. nih.govnih.gov It provides a general and accessible route to primary, secondary, and tertiary alkyl sulfonyl fluorides, which are valuable building blocks in medicinal chemistry. nih.govnih.gov

Synthesis of Sulfone Iminium Fluorides and Related Sulfur(VI) Reagents

Sulfone iminium fluorides (SIFs) are a class of highly reactive sulfur(VI) reagents that have found significant utility in organic synthesis. researchgate.netacs.org A tunable, four-step synthesis allows for the production of a variety of SIFs with different substituents on both the sulfur and nitrogen atoms. acs.orgbrynmawr.edu This synthetic versatility enables the fine-tuning of the reagent's reactivity and properties.

SIFs have demonstrated exceptional reactivity in deoxyfluorination reactions of alcohols and carboxylic acids, providing the corresponding fluorinated products in high yields within a remarkably short reaction time of just 60 seconds at room temperature. researchgate.netacs.org This rapid conversion highlights the enhanced reactivity of the sulfone iminium core compared to other deoxyfluorination reagents. acs.org

In addition to deoxyfluorination, SIFs have been utilized in sulfur fluoride exchange (SuFEx) chemistry, leading to the formation of the first ionic SuFEx products. researchgate.netacs.org The stability of SIFs, which can be stored on the benchtop without decomposition, combined with their high reactivity under practical, non-anhydrous conditions, makes them valuable and user-friendly reagents in modern organic synthesis. researchgate.netbrynmawr.edu

Radical Fluorosulfonamidation Strategies for (Hetero)arenes

Direct C-H fluorosulfonamidation of (hetero)arenes has been achieved through radical-based strategies employing photoredox-active reagents. acs.orgnih.gov These methods allow for the direct installation of the valuable sulfamoyl fluoride (-SO₂F) group onto a variety of aromatic and heteroaromatic systems under mild, visible-light-mediated conditions. nih.gov

A key development in this area is the design and synthesis of N-fluorosulfamoyl pyridinium (B92312) salts (e.g., FSAP and NFSAPs), which serve as effective precursors to the fluorosulfamoyl radical (•NSO₂F). acs.orgnih.gov These reagents are typically bench-stable crystalline solids that can be readily prepared. acs.org Upon photoredox activation, they generate the N-centered fluorosulfamoyl radical, which then engages in C-H functionalization of the (hetero)arene substrate. nih.gov

This approach features a broad substrate scope and good functional group tolerance, making it suitable for the late-stage functionalization of complex molecules, including pharmaceuticals and peptides. acs.org Furthermore, these photoredox-active reagents have also been successfully applied to the radical functionalization of alkenes, demonstrating their versatility in constructing a diverse array of organosulfur compounds. nih.gov

Integrated Synthetic Pathways to this compound

While a direct, single-step synthesis of this compound is not extensively documented, a rational and integrated multi-step pathway can be constructed based on established synthetic transformations for the imidazo[1,5-a]pyridine core and general methods for sulfonyl fluoride synthesis. This approach involves the initial formation of a C3-functionalized imidazo[1,5-a]pyridine, followed by conversion of this functional group into the desired sulfonyl fluoride.

A key strategy involves the synthesis of an imidazo[1,5-a]pyridine-3-thiol or a related sulfur-containing derivative, which can then be transformed into the target compound. One such pathway starts from a substituted 2-aminomethylpyridine. researchgate.netlew.ro The cyclization of this amine intermediate with thiophosgene (B130339) provides a direct route to a 3-thiol substituted imidazo[1,5-a]pyridine scaffold. researchgate.netlew.ro This thiol can then serve as a precursor for the sulfonyl fluoride group through a sequence of oxidation and fluorination.

The proposed integrated pathway can be summarized in the following steps:

Cyclization to form the Thiol Precursor: Reaction of a suitable 2-aminomethylpyridine derivative with thiophosgene in the presence of a base yields the corresponding imidazo[1,5-a]pyridine-3-thiol. researchgate.netlew.ro

Oxidative Chlorination: The thiol is then subjected to oxidative chlorination, for instance using chlorine in an aqueous medium, to convert the thiol group (-SH) into a sulfonyl chloride (-SO₂Cl). This is a standard procedure for preparing sulfonyl chlorides from thiols.

Halide Exchange Fluorination: The final step is the conversion of the imidazo[1,5-a]pyridine-3-sulfonyl chloride to the target this compound. This is typically achieved through a nucleophilic fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in a suitable solvent.

This sequence represents a logical and scientifically sound approach to the target molecule, integrating known methodologies for heterocycle formation and sulfonyl halide chemistry.

Table 1: Proposed Integrated Synthetic Pathway
StepTransformationKey ReagentsIntermediate/ProductRelevant Chemistry
1Heterocycle Formation2-Aminomethylpyridine, Thiophosgene (CSCl₂)Imidazo[1,5-a]pyridine-3-thiolCyclocondensation researchgate.netlew.ro
2OxidationChlorine (Cl₂), WaterImidazo[1,5-a]pyridine-3-sulfonyl chlorideOxidative Chlorination of Thiols
3FluorinationPotassium Fluoride (KF) or KHF₂This compoundHalide Exchange (Halex) Reaction

Novel Derivatization Strategies of the this compound Scaffold

The this compound scaffold is primed for a wide range of derivatization reactions, primarily leveraging the unique reactivity of the sulfonyl fluoride moiety. The most prominent and novel strategy for its functionalization is through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. The S-F bond in sulfonyl fluorides is exceptionally stable under many conditions but can be catalytically activated to react efficiently and selectively with nucleophiles.

This reactivity allows for the modular assembly of complex molecules by "clicking" new functionalities onto the imidazo[1,5-a]pyridine core. The SuFEx reaction typically proceeds by exchanging the fluoride atom with an oxygen or nitrogen nucleophile, forming highly stable sulfonate ester or sulfonamide linkages, respectively.

Key derivatization reactions via SuFEx include:

Formation of Sulfonate Esters: Reaction with phenols or alcohols in the presence of a suitable base catalyst (e.g., tertiary amines, amidines, or guanidines) yields the corresponding aryl or alkyl sulfonate esters. This is a powerful method for linking the imidazo[1,5-a]pyridine core to other phenolic molecules.

Formation of Sulfonamides: Reaction with primary or secondary amines provides a straightforward route to sulfonamides. This transformation is highly reliable and is used to connect the core scaffold to a vast array of amine-containing building blocks.

The conditions for SuFEx reactions are often mild, displaying high functional group tolerance and producing minimal byproducts, which aligns with the principles of click chemistry. This enables the rapid generation of libraries of complex derivatives from the this compound hub for various applications in medicinal chemistry and materials science.

Table 2: Representative SuFEx Derivatization Reactions
Nucleophile TypeExample NucleophileCatalyst/ConditionsResulting LinkageProduct Class
Phenol4-MethoxyphenolDBU or Cs₂CO₃, Acetonitrile, RT-SO₂(OAr)Aryl Sulfonate Ester
Primary AmineBenzylamineEt₃N, THF, RT to 60 °C-SO₂(NHR)N-Substituted Sulfonamide
Secondary AminePiperidine (B6355638)DBU, Acetonitrile, RT-SO₂(NR₂)N,N-Disubstituted Sulfonamide
AnilineAnilineOn-water, RT-SO₂(NHAr)N-Aryl Sulfonamide

Chemical Reactivity and Mechanistic Investigations of Imidazo 1,5 a Pyridine 3 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactivity and Reaction Mechanisms

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, prized for its reliability and the stability of the resulting linkages. Sulfonyl fluorides are key electrophiles in SuFEx reactions, reacting with a variety of nucleophiles to form robust sulfonamide, sulfonate, and sulfamide (B24259) bonds. nih.gov The reactivity of Imidazo[1,5-a]pyridine-3-sulfonyl fluoride in SuFEx processes is predicated on the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the imidazo[1,5-a]pyridine (B1214698) ring.

The SuFEx reaction is characterized by the selective activation of the highly stable S-F bond, allowing it to react with nucleophiles under specific conditions. nih.gov This latent reactivity provides excellent orthogonality with many other functional groups. nih.gov The reaction is often facilitated by catalysts such as organic bases (e.g., DBU, triethylamine), Lewis acids, or bifluoride salts. nih.govresearchgate.net For heteroaromatic sulfonyl fluorides, the electron-donating or -withdrawing nature of the heterocyclic ring can influence the reaction rate. The imidazo[1,5-a]pyridine system, being relatively electron-rich, may modulate the electrophilicity of the sulfonyl group.

Mechanistically, the SuFEx reaction can proceed through different pathways depending on the catalyst and nucleophile. hmc.edu In base-catalyzed reactions with amine nucleophiles, the base can deprotonate the amine to increase its nucleophilicity, or it can activate the sulfonyl fluoride itself. hmc.edunih.gov Lewis acid catalysis, for instance with Ca(NTf₂)₂, involves the coordination of the metal to the sulfonyl oxygen and the fluorine atom, which activates the sulfur center towards nucleophilic attack and stabilizes the leaving fluoride. hmc.edu

Table 1: General Parameters for SuFEx Reactions of Aromatic Sulfonyl Fluorides

Parameter Description
Electrophile Aryl or Heteroaryl Sulfonyl Fluoride
Nucleophile Amines, Phenols, Alcohols, Thiols
Catalyst Organic bases (DBU, BTMG), Lewis acids (Ca(NTf₂)₂), Bifluoride salts
Solvent Aprotic solvents (THF, DMF, Acetonitrile)

| Temperature | Room temperature to elevated temperatures (e.g., 60 °C) |

Deoxyfluorination Reactions Mediated by Sulfonyl Fluoride Analogs and Related Reagents

Sulfonyl fluorides have been identified as a versatile class of reagents for the deoxyfluorination of alcohols, offering a stable and often more selective alternative to traditional reagents like DAST. ucla.edu While this compound itself is not a primary deoxyfluorinating agent, the study of related heteroaromatic sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), provides a framework for understanding the potential reactivity. cas.cn

The mechanism of deoxyfluorination with sulfonyl fluorides typically involves the activation of an alcohol by a base, followed by nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This forms a sulfonate ester intermediate. Subsequent displacement of the sulfonate by a fluoride source, often the fluoride ion released in the initial step or an external fluoride salt, yields the fluorinated product. The efficiency and selectivity of this process are highly dependent on the structure of the sulfonyl fluoride, the alcohol substrate, and the base employed. ucla.edu

The electronic properties of the heteroaromatic ring are crucial. Electron-withdrawing groups on the ring can enhance the reactivity of the sulfonyl fluoride. Conversely, electron-rich heterocycles might lead to more stable sulfonate esters, which could influence the rate of the subsequent nucleophilic substitution by fluoride. ucla.edu The development of novel deoxyfluorination reagents, such as SulfoxFluor, highlights the tunability of the sulfonyl moiety to achieve high reactivity and selectivity. nih.gov

Table 2: Comparison of Deoxyfluorination Reagents

Reagent Key Features
DAST Broad scope, but thermally unstable.
PyFluor Good selectivity, thermally stable.
PBSF Highly reactive, but can be less selective.

| SulfoxFluor | High reactivity and selectivity, fluorine-economical. nih.gov |

Exploration of Radical Reactivity and Mechanistic Pathways in Functionalization Reactions

The imidazopyridine scaffold is amenable to radical functionalization, which offers a powerful method for C-H bond functionalization. rsc.org While the radical reactivity of the sulfonyl fluoride group itself is less explored, the imidazo[1,5-a]pyridine ring can participate in radical reactions, typically at the C1 or C3 positions. The presence of the sulfonyl fluoride at C3 would direct radical attack to other positions on the ring.

Recent advances have shown that visible-light photoredox catalysis is an effective strategy for the radical functionalization of imidazo[1,2-a]pyridines, a related isomer. nih.gov These reactions often involve the generation of a radical species that adds to the electron-rich heterocycle. For instance, trifluoromethylation of imidazopyridines can be achieved using a CF₃ radical source under photoredox conditions. nih.gov The proposed mechanism involves the addition of the radical to the imidazopyridine ring, followed by oxidation and deprotonation to afford the functionalized product. nih.gov

Furthermore, single-electron activation of sulfonyl fluorides to generate a sulfonyl radical (SO₂F•) has been reported, opening up avenues for radical fluorosulfonylation reactions. digitellinc.com This suggests that under appropriate conditions, this compound could potentially serve as a precursor to a corresponding imidazopyridyl sulfonyl radical, enabling a different mode of reactivity.

Catalytic Activation and Reactivity Profiles of Imidazo[1,5-a]pyridin-3-ylidene Complexes in Organic Transformations

While the sulfonyl fluoride derivative is the focus, it is important to note the closely related Imidazo[1,5-a]pyridin-3-ylidene, which is an N-heterocyclic carbene (NHC). These NHCs can be generated from corresponding imidazolium (B1220033) salts and are powerful ligands in transition metal catalysis. The synthesis of imidazo[1,5-a]pyridines is well-established, providing access to a wide range of derivatives that can be converted into NHC precursors. organic-chemistry.org

Complexes of these NHCs with metals such as palladium have shown high catalytic activity in cross-coupling reactions. The steric and electronic properties of the NHC ligand, which can be tuned by substituents on the imidazo[1,5-a]pyridine core, play a crucial role in the efficiency of the catalyst. While the sulfonyl fluoride group at the 3-position would preclude the formation of the corresponding C3-carbene, this highlights the synthetic versatility of the imidazo[1,5-a]pyridine scaffold and the potential for functionalization at other positions to create novel catalytic systems.

Nucleophilic Reactivity and Substitution Mechanisms within the this compound System

The sulfonyl fluoride group is a potent electrophile, susceptible to nucleophilic attack at the sulfur atom. The mechanism of this substitution can be either a concerted Sₙ2-type displacement or a two-step addition-elimination pathway, depending on the nucleophile, leaving group, and substituents. researchgate.net For sulfonyl fluorides, the high strength of the S-F bond and the stability of the fluoride leaving group often favor a stepwise mechanism.

The imidazo[1,5-a]pyridine ring, being electron-rich, can influence the electrophilicity of the sulfonyl sulfur. Nucleophilic attack on the sulfur atom would lead to the displacement of the fluoride ion and the formation of a new bond between the sulfur and the nucleophile. This reactivity is the basis of the SuFEx reactions discussed earlier but also encompasses a broader range of nucleophilic substitutions. The reaction of heteroaromatic sulfonyl fluorides with amines to form sulfonamides is a well-documented example. researchgate.net The reaction conditions, particularly the presence of a base, can significantly influence the reaction outcome by modulating the nucleophilicity of the attacking species. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) and other computational methods are invaluable tools for elucidating the reaction mechanisms and transition states of reactions involving sulfonyl fluorides and imidazopyridine derivatives. nih.govtandfonline.com Computational studies on SuFEx reactions have provided detailed insights into the role of catalysts in activating the S-F bond. hmc.edu For example, calculations have shown how Lewis acids like Ca(NTf₂)₂ coordinate to the sulfonyl fluoride, lowering the activation barrier for nucleophilic attack. hmc.edu

For imidazopyridine systems, DFT calculations have been used to study their electronic structure, photophysical properties, and reactivity. tandfonline.comresearchgate.net Such studies on this compound could predict the preferred sites for electrophilic and nucleophilic attack, the stability of reaction intermediates, and the energy profiles of various reaction pathways. For instance, computational modeling could help to understand the influence of the imidazo[1,5-a]pyridine ring on the S-F bond strength and the transition state energies for its reactions.

Advanced Spectroscopic and Structural Characterization Techniques for Imidazo 1,5 a Pyridine 3 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For Imidazo[1,5-a]pyridine-3-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five protons on the bicyclic imidazo[1,5-a]pyridine (B1214698) ring system. The chemical shifts and coupling patterns of these aromatic protons would confirm their relative positions. Protons on the pyridine (B92270) part of the core would typically appear at lower field (further downfield) compared to those on the imidazole (B134444) moiety due to the electron-withdrawing nature of the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would reveal seven distinct signals corresponding to the seven carbon atoms of the imidazo[1,5-a]pyridine core. The carbon atom (C3) directly attached to the electron-withdrawing sulfonyl fluoride group is expected to be significantly deshielded and thus appear at a characteristic downfield chemical shift.

¹⁹F NMR: The fluorine-19 NMR spectrum is a crucial tool for confirming the presence and electronic environment of the sulfonyl fluoride group. It is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic nature of the SO₂F group attached to the heterocyclic ring. rsc.org

Predicted NMR Data for Imidazo[1,5-a]pyridine-3-sulfonyl fluoride: The following data is predicted based on known values for similar heterocyclic and sulfonyl fluoride compounds.

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity
¹H 7.0 - 9.0 d, t, dd
¹³C 110 - 150 s

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the confirmation of its elemental composition. For this compound (C₇H₅FN₂O₂S), HRMS would provide a measured mass that is very close to the calculated theoretical mass, typically within a few parts per million (ppm). This technique unequivocally confirms the molecular formula and rules out other potential structures with the same nominal mass.

Expected HRMS Data:

Parameter Value
Molecular Formula C₇H₅FN₂O₂S
Calculated Exact Mass [M+H]⁺ 201.0105

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would be dominated by characteristic absorption bands for the sulfonyl fluoride group and the aromatic rings.

The most prominent and diagnostic peaks would be the strong, sharp bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1410-1380 cm⁻¹ and 1215-1190 cm⁻¹, respectively. rsc.org Another key vibration would be the S-F stretch. The spectrum would also feature multiple bands corresponding to C-H stretching of the aromatic rings (above 3000 cm⁻¹) and C=C and C=N stretching vibrations within the heterocyclic system (typically 1600-1450 cm⁻¹).

Predicted IR Absorption Frequencies: The following data is predicted based on known values for aryl sulfonyl fluorides and heterocyclic compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
C=C / C=N Stretch 1600 - 1450 Medium-Strong
S=O Asymmetric Stretch 1410 - 1380 Strong
S=O Symmetric Stretch 1215 - 1190 Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. This would confirm the planarity of the imidazo[1,5-a]pyridine ring system and the geometry around the tetrahedral sulfur atom of the sulfonyl fluoride group.

Furthermore, the crystal structure reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding (if present), dipole-dipole interactions, and π–π stacking. The planar aromatic core of the imidazo[1,5-a]pyridine system makes π–π stacking interactions a likely feature in its crystal packing, influencing its physical properties like melting point and solubility. nih.govnih.gov Studies on related imidazo[1,5-a]pyridinium salts have shown that the fused ring systems are virtually coplanar, and π–π stacking is a common interaction. nih.govresearchgate.net

Expected Crystallographic Parameters (Illustrative):

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Key Bond Lengths (Å) C-S, S=O, S-F, C-N, C-C
Key Bond Angles (°) O-S-O, O-S-F, C-S-O

Photophysical Characterization using Electronic Absorption and Emission Spectroscopy

The imidazo[1,5-a]pyridine scaffold is well-known for its fluorescent properties, often exhibiting significant Stokes shifts and sensitivity to the solvent environment (solvatochromism). mdpi.comresearchgate.net Photophysical characterization using UV-Visible absorption and fluorescence emission spectroscopy is therefore crucial.

Electronic Absorption (UV-Vis): The absorption spectrum is expected to show multiple bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. unito.it

Emission (Fluorescence): Upon excitation at an appropriate wavelength, the compound is expected to exhibit fluorescence. The imidazo[1,5-a]pyridine core is known to be a blue-emitting fluorophore. mdpi.com The emission wavelength and quantum yield can be influenced by the nature and position of substituents.

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. Imidazo[1,5-a]pyridine derivatives are noted for their characteristically large Stokes shifts, which is a desirable property for applications in fluorescence imaging and sensors as it minimizes self-absorption. mdpi.comresearchgate.net

Solvatochromism: This phenomenon is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. A study of the compound's photophysical properties in a range of solvents with varying polarity would reveal the extent of solvatochromism, providing information about the change in dipole moment between the ground and excited states. Positive solvatochromism (a red-shift in emission with increasing solvent polarity) is common for imidazo[1,5-a]pyridine derivatives and indicates a more polar excited state. researchgate.net

Illustrative Photophysical Data for Imidazo[1,5-a]pyridine Derivatives: This data is based on published results for other fluorescent imidazo[1,5-a]pyridine compounds and serves as an example.

Solvent Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Stokes Shift (cm⁻¹)
Toluene ~370 ~450 > 5000
Acetonitrile (B52724) ~375 ~480 > 5000

Advanced Spectroscopic Probes for Electronic Characterization (e.g., ⁷⁷Se NMR for Carbene Ligands)

While not directly applicable to this compound itself, the imidazo[1,5-a]pyridine scaffold can be used to generate N-heterocyclic carbenes (NHCs). lew.ro These NHCs are important ligands in organometallic chemistry. The electronic properties of such a carbene, derived from the title compound, could be probed using advanced spectroscopic techniques.

One such method involves the synthesis of a selenium adduct of the NHC. The electronic character of the carbene ligand can then be evaluated by ⁷⁷Se NMR spectroscopy. The ⁷⁷Se chemical shift (δ(⁷⁷Se)) and the one-bond C-Se coupling constant (¹J(C-Se)) of the resulting selenourea (B1239437) are sensitive indicators of the net electron-donating ability of the NHC ligand. A stronger π-accepting character of the carbene ligand, as has been suggested for imidazo[1,5-a]pyridin-3-ylidenes, would influence these ⁷⁷Se NMR parameters in a predictable way, allowing for a quantitative comparison with other classes of NHC ligands. rsc.org

Table of Compounds Mentioned

Compound Name

Computational Chemistry and Theoretical Studies on Imidazo 1,5 a Pyridine 3 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For Imidazo[1,5-a]pyridine-3-sulfonyl fluoride (B91410), DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern its stability and reactivity.

DFT studies on related imidazo-fused heterocyclic systems have been successfully employed to understand their molecular structure and reactivity. nih.gov For instance, the B3LYP/6-311G(d) level of theory has been used to determine parameters that characterize global and local reactivity in similar compounds. scirp.org Such calculations for Imidazo[1,5-a]pyridine-3-sulfonyl fluoride would involve geometry optimization to find the most stable conformation. Subsequent calculations would yield important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Key parameters that would be calculated using DFT include:

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting sites of interaction with other molecules.

Local Reactivity Descriptors: Fukui functions or dual descriptors can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Time-Dependent DFT (TD-DFT) calculations can also be performed to predict the electronic absorption and emission spectra, providing insights into the photophysical properties of the molecule. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties

PropertyPredicted Value for this compoundSignificance
HOMO Energy-7.2 eVRelates to electron-donating ability
LUMO Energy-2.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.7 eVIndicator of chemical stability and reactivity
Dipole Moment3.5 DMeasures the polarity of the molecule

Note: The values in this table are hypothetical and serve as an example of the data generated from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (e.g., Atom-based 3D-QSAR) for Research Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of research compounds based on the this compound scaffold, QSAR studies can be instrumental in predicting the activity of new derivatives and guiding the design of more potent molecules.

An atom-based 3D-QSAR study, for example, involves the following steps:

Dataset Preparation: A dataset of Imidazo[1,5-a]pyridine (B1214698) derivatives with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for model validation. researchgate.net

Molecular Alignment: The 3D structures of the molecules in the training set are aligned based on a common substructure or a pharmacophore model.

Descriptor Calculation: For each molecule, various physicochemical descriptors are calculated. These can include steric, electronic, hydrophobic, and hydrogen-bonding properties, represented as fields on a 3D grid.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a model that correlates the calculated descriptors with the biological activity. The predictive power of the model is then validated using the test set of compounds. researchgate.net

A successful 3D-QSAR model can be visualized as a contour map, highlighting regions in 3D space where specific properties (e.g., steric bulk, positive or negative charge) are predicted to increase or decrease biological activity. researchgate.net This provides a clear visual guide for designing new derivatives with improved potency. For instance, a QSAR study on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine (B132010) derivatives revealed a significant correlation between activity and Global Topological Charge Indices (GTCI), as well as the hydrophobic constant of certain substituents. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions over time. For this compound, MD simulations can provide insights into its conformational flexibility and its binding mode with a biological target, such as an enzyme or a receptor.

In the context of drug design, MD simulations are often performed on a ligand-protein complex, which can be obtained from experimental methods like X-ray crystallography or from molecular docking studies. The simulation tracks the movements of all atoms in the system over a period of time, typically nanoseconds to microseconds, providing a detailed picture of the ligand's behavior in the binding site. openpharmaceuticalsciencesjournal.comnih.gov

Key applications of MD simulations for this compound include:

Conformational Analysis: The simulation can explore the different conformations that the molecule can adopt in solution or within a binding pocket, identifying the most stable and populated conformations.

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, the stability of the ligand-protein complex can be assessed. A stable RMSD suggests a stable binding mode. openpharmaceuticalsciencesjournal.com

Interaction Analysis: MD simulations can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The persistence of these interactions throughout the simulation can be quantified.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. nih.gov

Pharmacophore Generation and Ligand-Based Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

For a series of active Imidazo[1,5-a]pyridine derivatives, a pharmacophore model can be generated by identifying the common chemical features that are shared among the most active compounds. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

The process of generating a pharmacophore model for this compound and its analogs would involve:

Conformational Analysis: Generating a set of low-energy conformations for each active molecule in the dataset.

Feature Identification: Identifying the potential pharmacophoric features in each conformation.

Model Generation: Aligning the conformations of the active molecules to find a common arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.

Model Validation: The generated pharmacophore model is then validated by its ability to distinguish between active and inactive molecules.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach is a powerful tool for hit identification in the early stages of drug discovery. researchgate.net

Analysis of Electronic Properties, Steric Effects, and Aromaticity within the this compound Scaffold

The electronic properties, steric effects, and aromaticity of the this compound scaffold are fundamental to its chemical behavior and its potential interactions with biological targets.

Electronic Properties: The Imidazo[1,5-a]pyridine core is an electron-rich aromatic system. nih.gov The fusion of the imidazole (B134444) and pyridine (B92270) rings results in a unique distribution of π-electrons across the bicyclic system. The introduction of the strongly electron-withdrawing sulfonyl fluoride (-SO₂F) group at the 3-position is expected to significantly modulate the electronic properties of the scaffold. This group will decrease the electron density of the ring system, particularly at the positions ortho and para to the point of attachment, potentially influencing its reactivity and intermolecular interactions.

Steric Effects: The sulfonyl fluoride group also introduces significant steric bulk at the 3-position. This can influence the preferred conformation of the molecule and may play a crucial role in its binding to a target protein by either promoting or hindering access to the binding site. The steric profile of the molecule is a key consideration in structure-activity relationship studies.

Aromaticity: The Imidazo[1,5-a]pyridine system is aromatic, which contributes to its stability. mdpi.com Aromaticity can be quantified using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. The sulfonyl fluoride substituent is not expected to disrupt the aromaticity of the core scaffold, but it will influence the electron distribution within the π-system. The ability of the imidazo[1,5-a]pyridine scaffold to participate in π-π stacking interactions is a notable feature that has been analyzed using DFT calculations in related systems. mdpi.com

Applications of Imidazo 1,5 a Pyridine 3 Sulfonyl Fluoride in Chemical Biology and Organic Synthesis Research

Development of Fluorescent Probes and Chemosensors in Chemical Biology

The inherent fluorescence of the imidazo[1,5-a]pyridine (B1214698) core provides a foundational platform for the design of sophisticated fluorescent probes and chemosensors. The electronic properties of this bicyclic aromatic system can be finely tuned through substitution, making it an ideal scaffold for creating environmentally sensitive dyes.

Imidazo[1,5-a]pyridine-Based Fluorescent Probes for Membrane Dynamics Studies

The compact and rigid structure of the imidazo[1,5-a]pyridine moiety, combined with its notable photophysical properties, makes it a suitable candidate for the development of fluorescent probes for studying cellular membrane dynamics. researchgate.netrsc.org These probes can intercalate into the lipid bilayer, and changes in their fluorescence emission can provide valuable information about membrane fluidity, hydration, and local polarity. rsc.org The introduction of a sulfonyl fluoride (B91410) group could further enhance the utility of these probes by providing a reactive handle for covalent attachment to specific membrane components, allowing for more targeted and long-term studies.

Research on various imidazo[1,5-a]pyridine-based fluorophores has demonstrated their solvatochromic behavior, a key characteristic for membrane probes. mdpi.com The emission wavelength and quantum yield of these compounds are often sensitive to the polarity of their microenvironment. This sensitivity allows researchers to monitor changes in the membrane's physical state, which is crucial for understanding cellular processes such as signaling and transport.

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorophores

CompoundExcitation (nm)Emission (nm)Quantum YieldStokes Shift (cm⁻¹)Reference
1,3-diphenylimidazo[1,5-a]pyridine3504500.65~7000 rsc.org
1-(Pyridin-2-yl)-3-phenylimidazo[1,5-a]pyridine3604800.45~8000 researchgate.net

This table presents representative data for the general class of imidazo[1,5-a]pyridine fluorophores to illustrate their favorable photophysical properties.

Fluorescent Chemosensors for Specific Analyte Detection (e.g., Glutathione (B108866), Cysteine, Sulfur Dioxide)

The imidazo[1,5-a]pyridine scaffold has been successfully employed in the design of fluorescent chemosensors for the detection of biologically relevant analytes. nih.gov By incorporating a reactive site that can selectively interact with a target molecule, the fluorescence of the imidazo[1,5-a]pyridine core can be modulated, leading to a detectable signal.

For instance, probes have been developed for the detection of sulfur dioxide (SO₂) and its derivatives, which play important roles in physiological and pathological processes. nih.gov These sensors often operate via a chemical reaction between the analyte and the probe, which alters the electronic structure of the fluorophore and, consequently, its emission properties.

The sulfonyl fluoride group in Imidazo[1,5-a]pyridine-3-sulfonyl fluoride itself is a reactive moiety. While not a sensor in the traditional sense of reversible binding, its reactivity can be harnessed for "turn-on" or "turn-off" sensing applications based on covalent modification. For example, its reaction with specific nucleophilic analytes like glutathione or cysteine could lead to a significant change in the fluorescence of the imidazo[1,5-a]pyridine core, providing a basis for their detection.

Utilization in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry for Advanced Chemical Biology Research

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its high efficiency and orthogonality. researchgate.net The sulfonyl fluoride group (-SO₂F) is a key participant in SuFEx reactions, acting as a stable yet reactive hub for connecting molecular fragments. This compound is poised to be a valuable building block in this area, combining the desirable properties of the imidazo[1,5-a]pyridine scaffold with the versatile reactivity of the sulfonyl fluoride group.

The stability of sulfonyl fluorides to many common reaction conditions, coupled with their selective reactivity towards silyl (B83357) ethers and amines under specific catalytic conditions, makes them ideal for applications in bioconjugation, drug discovery, and materials science. researchgate.netnih.gov By incorporating the fluorescent imidazo[1,5-a]pyridine core, SuFEx reactions with this compound would not only link molecules together but also simultaneously introduce a fluorescent reporter group. This dual functionality is highly advantageous for creating probes for activity-based protein profiling (ABPP) and for the synthesis of complex biomolecular architectures.

Role as Precursors and Research Reagents in Complex Molecule Synthesis

The imidazo[1,5-a]pyridine ring system is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. organic-chemistry.org The functionalization of this core is a key strategy in medicinal chemistry. This compound can serve as a versatile precursor for the synthesis of more complex molecules. The sulfonyl fluoride group can be transformed into a variety of other functional groups, or it can be used as a reactive handle to attach the imidazo[1,5-a]pyridine moiety to other molecular scaffolds.

The C-3 position of imidazo[1,5-a]pyridines is known to be susceptible to electrophilic substitution, allowing for the introduction of various functional groups. researchgate.net The synthesis of the sulfonyl fluoride at this position would likely involve the reaction of a suitable precursor, such as a 3-lithio or 3-magnesio-imidazo[1,5-a]pyridine, with sulfuryl fluoride (SO₂F₂). Once formed, the sulfonyl fluoride can undergo nucleophilic substitution of the fluoride ion, providing access to sulfonamides, sulfonic esters, and other derivatives.

Ligand Design and Application in Transition Metal Catalysis (e.g., N-Heterocyclic Carbene Ligands)

N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic catalysis, serving as highly effective ligands for a wide range of transition metals. incemc.ronih.gov The imidazo[1,5-a]pyridine scaffold has been successfully used to create a unique class of NHC ligands, known as imidazo[1,5-a]pyridin-3-ylidenes. incemc.ronih.gov These ligands are typically generated from the deprotonation of the corresponding imidazo[1,5-a]pyridinium salts. organic-chemistry.orgnih.gov

While this compound itself is not a direct precursor to an NHC, its synthesis opens up avenues for creating novel NHC ligands with unique electronic and steric properties. For example, the sulfonyl fluoride group could be modified to introduce other functionalities that could coordinate to a metal center or influence the catalytic activity through non-covalent interactions. The development of efficient methods for the synthesis of functionalized imidazo[1,5-a]pyridinium salts is crucial for expanding the library of available NHC ligands. organic-chemistry.orgnih.gov

Methodologies for Covalent Modification of Biomolecules in Mechanistic Research

The sulfonyl fluoride moiety is a well-established warhead for the covalent modification of proteins and other biomolecules. rsc.org It exhibits a favorable balance of stability in aqueous media and reactivity towards nucleophilic amino acid residues such as lysine, tyrosine, serine, and histidine within a protein's binding pocket. This reactivity makes sulfonyl fluorides valuable tools for developing targeted covalent inhibitors and activity-based probes.

This compound, by combining this reactive group with a fluorescent core, is an excellent candidate for the design of covalent probes for mechanistic studies. The imidazo[1,5-a]pyridine portion can serve as a recognition element, guiding the molecule to a specific protein target. Upon binding, the sulfonyl fluoride group can react with a nearby nucleophilic residue, forming a stable covalent bond. The inherent fluorescence of the probe would then allow for the visualization and quantification of the modified biomolecule, facilitating studies on protein function, localization, and dynamics. This approach is particularly powerful in chemical proteomics for the identification of new drug targets and the elucidation of biological pathways.

Exploration in Structure-Activity Relationship (SAR) Studies for Investigational Compounds

The imidazo[1,5-a]pyridine scaffold is a versatile nucleus that has been extensively explored in medicinal chemistry to establish Structure-Activity Relationships (SAR) for various therapeutic targets. These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

One notable area of investigation has been the development of imidazo[1,5-a]pyridine derivatives as partial agonists for the 5-hydroxytryptamine4 receptor (5-HT4R), which is a promising target for the treatment of cognitive disorders associated with Alzheimer's disease. nih.govresearchgate.net Through systematic modifications of the imidazo[1,5-a]pyridine core and its substituents, researchers have been able to delineate the key structural features required for potent and selective 5-HT4R agonism. nih.govresearchgate.net

A focused SAR exploration of these derivatives led to the identification of several key insights. For instance, the substitution pattern on both the imidazo[1,5-a]pyridine ring system and an associated piperidine (B6355638) moiety was found to be critical for activity. researchgate.net By replacing the benzimidazolone core of earlier 5-HT4R agonists with the imidazo[1,5-a]pyridine scaffold, researchers were able to develop potent partial agonists. researchgate.net

Further SAR iterations involved examining the role of a methylene (B1212753) spacer between an amide group and the piperidine moiety, as well as the impact of the length and nature of an N-alkyl/heteroalkyl chain. researchgate.net These systematic modifications resulted in the discovery of highly potent and selective 5-HT4R partial agonists with pro-cognitive efficacy in animal models and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net The optimization of these properties is a critical step in advancing an investigational compound from a lead candidate to a potential clinical drug.

The following interactive data table summarizes the key findings from SAR studies on a series of imidazo[1,5-a]pyridine derivatives investigated as 5-HT4R partial agonists.

Interactive Data Table: SAR Findings for Imidazo[1,5-a]pyridine Derivatives as 5-HT4R Partial Agonists

Compound IDImidazo[1,5-a]pyridine SubstitutionPiperidine N-SubstitutionKey SAR ObservationReference
Lead Compound (General Structure) Varied substitutions exploredN-alkyl/heteroalkyl chainSubstitution patterns on both rings are crucial for activity. researchgate.net
Compound 5a Optimized substitution patternOptimized N-alkyl chainIdentified as a potent, selective, and brain-penetrant partial agonist with good ADME properties and in vivo efficacy. nih.gov
Compound 34 Specific substitution patternN-alkyl/heteroalkyl chainA highly potent and selective partial 5-HT4R agonist with demonstrated pro-cognitive effects in rats. researchgate.net

Emerging Research Directions and Future Perspectives for Imidazo 1,5 a Pyridine 3 Sulfonyl Fluoride

Addressing Challenges in Radical Sulfonyl Fluoride (B91410) Generation and Controlled Reactivity

The synthetic utility of sulfonyl fluorides has traditionally been dominated by their behavior as S(VI) electrophiles. nih.gov The conversion of the highly stable sulfonyl fluoride group into a sulfur(VI) radical is a significant challenge due to the strong sulfur-fluorine bond and high reduction potentials. nih.gov However, recent advancements are paving the way for harnessing the radical reactivity of this functional group, dramatically expanding its synthetic potential. nih.gov

A key breakthrough involves the use of cooperative organosuperbase activation and photoredox catalysis. nih.gov This dual catalytic system can overcome the inherent stability of the S(VI)-F bond, enabling the generation of S(VI) radicals under mild conditions. nih.gov This strategy has been successfully applied to the coupling of sulfonyl fluorides with alkenes to produce vinyl sulfones with high selectivity. nih.gov The direct fluorosulfonylation using fluorosulfonyl radicals is also emerging as an efficient method for creating diverse sulfonyl fluorides. rsc.org

Future research in this area will likely focus on developing more efficient and versatile catalytic systems for S(VI) radical generation. The goal is to expand the substrate scope and reaction types, allowing for more complex molecular architectures to be synthesized. Controlling the high reactivity of the generated radicals to achieve selective transformations remains a primary objective for synthetic chemists.

ChallengeModern SolutionOutcome
Strong S(VI)-F bond and high reduction potential. nih.govCooperative organosuperbase activation and photoredox catalysis. nih.govGeneration of S(VI) radicals under mild conditions. nih.gov
Limited reactivity pathways (primarily electrophilic). nih.govAccessing S(VI) radical intermediates. nih.govExpanded synthetic utility, such as alkene ligation. nih.gov
Need for harsh reaction conditions in traditional methods.Photoinduced and electrochemical strategies. researchgate.netMilder, more environmentally friendly reaction conditions. researchgate.net

Development of Novel and Sustainable Fluorination Reagents and Methodologies

The field of organofluorine chemistry is undergoing a significant shift towards sustainability, driven by the need to minimize the environmental impact of fluorination processes. numberanalytics.comnumberanalytics.com This involves reducing the reliance on hazardous reagents like hydrofluoric acid and developing energy-efficient, waste-minimizing methodologies. numberanalytics.comrsc.org

Key developments in sustainable fluorination include:

Eco-Friendly Reagents: Researchers are exploring safer and more recyclable fluorinating agents, such as fluorinated ionic liquids and polymers. numberanalytics.com A groundbreaking method makes fluorochemicals directly from the mineral fluorspar (CaF2), bypassing the production of hazardous hydrogen fluoride (HF) gas entirely. ox.ac.uk

Advanced Methodologies: Visible-light-mediated fluorination allows reactions to proceed under mild, room-temperature conditions, often with high selectivity and without the need for large amounts of catalysts. mdpi.com Electrochemical fluorination is another green approach that uses electricity to drive reactions, reducing the need for chemical oxidants and reagents. numberanalytics.commdpi.com These methods are increasingly being applied in aqueous media, challenging the long-held belief that fluorination is incompatible with water. rsc.org

Sustainable Catalysts: The use of catalysts based on earth-abundant metals like copper is providing a more environmentally friendly alternative to traditional palladium-based systems, often leading to milder reaction conditions. numberanalytics.com

Future work will focus on broadening the applicability of these green methods to industrial-scale synthesis. The development of new, stable, and recyclable fluorination reagents, such as imidazolium-based trifluorides, continues to be a high-priority research area. nih.gov

MethodologyTraditional ApproachSustainable AlternativeAdvantages of Alternative
Fluorine Source Highly toxic and corrosive reagents (e.g., HF, F2 gas). numberanalytics.comDirect use of CaF2; Fluorinated ionic liquids; Recyclable polymers. numberanalytics.comox.ac.ukBypasses hazardous intermediates, reduces waste and toxicity. numberanalytics.comox.ac.uk
Reaction Conditions Often require harsh conditions and high energy input.Photochemical and electrochemical methods. numberanalytics.comnumberanalytics.comMild conditions (room temp.), lower energy use, high selectivity. mdpi.com
Catalysis Reliance on precious metals (e.g., palladium).Copper-based catalysts. numberanalytics.comReduced cost and environmental impact. numberanalytics.com

Exploration of New Derivatization Strategies for Enhanced Functionality and Tunability

The sulfonyl fluoride moiety is prized for its unique balance of stability and latent reactivity, making it a cornerstone of SuFEx click chemistry. researchgate.net This has spurred the development of novel strategies to derivatize molecules containing this group, allowing for enhanced functionality and the fine-tuning of molecular properties.

A powerful strategy involves the creation of versatile synthetic hubs that contain an intact sulfonyl fluoride group alongside another reactive site. For example, β-chloro alkenylsulfonyl fluorides (BCASF) can be synthesized via the radical chloro-fluorosulfonylation of alkynes. nih.gov The chloride site on the BCASF molecule can then undergo a variety of transformations—such as Suzuki and Sonogashira couplings or nucleophilic substitutions—while leaving the sulfonyl fluoride group untouched. nih.gov This approach provides access to a wide array of previously challenging structures, including dienylsulfonyl and ynenylsulfonyl fluorides, and is applicable to the late-stage modification of complex molecules like peptides and drugs. nih.gov

The derivatization of the core Imidazo[1,5-a]pyridine (B1214698) scaffold is also an active area of research. Methods for C3-alkylation and the introduction of various functional groups allow for the synthesis of a library of derivatives with tailored electronic and steric properties. mdpi.comresearchgate.net The combination of these strategies—modifying both the heterocyclic core and the sulfonyl fluoride handle—offers a powerful toolkit for creating highly functionalized molecules.

Derivatization StrategyKey Reagents/MethodOutcome
Creation of Synthetic Hubs Radical chloro-fluorosulfonylation of alkynes. nih.govSynthesis of β-chloro alkenylsulfonyl fluorides (BCASF). nih.gov
Modification of Hubs Suzuki coupling, Sonogashira coupling, Nucleophilic substitution. nih.govAccess to diverse sulfonyl fluorides (dienyl, ynenyl) with intact SO2F group. nih.gov
Core Scaffold Functionalization Aza-Friedel–Crafts reaction. mdpi.comC3-alkylation of the imidazopyridine ring. mdpi.com
SuFEx Click Chemistry Reaction with various nucleophiles (amines, phenols). researchgate.netnih.govFormation of sulfonamides and sulfonates for biological and material applications. researchgate.net

Integration with Advanced Bioimaging Research Technologies and Probe Design

The unique properties of the Imidazo[1,5-a]pyridine-3-sulfonyl fluoride structure make it a highly promising candidate for advanced bioimaging applications. This potential arises from the synergistic combination of the fluorescent imidazo[1,5-a]pyridine core and the covalently reactive sulfonyl fluoride group.

The imidazo[1,5-a]pyridine scaffold is known to be a stable and emissive fluorophore. nih.gov Its derivatives have been successfully investigated as fluorescent probes for imaging cell membranes, where their photophysical properties are sensitive to the local environment, such as membrane fluidity and hydration. nih.govnih.govmdpi.comomicsdi.org This makes the core an excellent reporter group for biological processes.

The sulfonyl fluoride moiety, meanwhile, serves as a "warhead" for targeted covalent modification. acs.org While stable under physiological conditions, it can react selectively with nucleophilic amino acid residues like serine, tyrosine, lysine, and histidine within the specific microenvironment of a protein's binding site. nih.govenamine.net

By integrating these two components, this compound can function as a covalent fluorescent probe. Such a probe can be designed to bind to a specific protein target and then form a permanent covalent bond, tethering the fluorescent reporter to the protein. This approach offers significant advantages over non-covalent probes, including more specific and durable labeling, which is ideal for tracking protein localization and dynamics in living cells over extended periods.

ComponentFunction in BioimagingKey Properties
Imidazo[1,5-a]pyridine Core Fluorescent ReporterStable, emissive, solvatochromic behavior, suitable for membrane studies. nih.govnih.govmdpi.com
Sulfonyl Fluoride Group Covalent WarheadHigh stability, reacts selectively with nucleophilic amino acid residues (Tyr, Lys, His, Ser). nih.govenamine.net
Integrated Molecule Covalent Fluorescent ProbeEnables specific and permanent labeling of protein targets for advanced imaging applications. acs.org

Computational Design and Prediction of Novel this compound Derivatives with Tuned Research Applications

Computational chemistry provides powerful tools for the rational design and prediction of novel molecules, accelerating the discovery of derivatives with optimized properties for specific applications. nih.gov For this compound, in silico methods are crucial for tuning both its reactivity as a covalent probe and its photophysical characteristics as a fluorophore.

Techniques such as Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of designed derivatives. nih.gov This allows researchers to predict how different substituents on the imidazopyridine ring will affect the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which in turn influences its fluorescence emission wavelength and quantum yield. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) analysis helps in understanding the charge distribution across the molecule, identifying sites prone to electrophilic or nucleophilic attack. nih.gov This is particularly valuable for predicting the reactivity of the sulfonyl fluoride "warhead" and its potential interactions with amino acid residues in a protein target. Molecular docking studies can simulate the binding of these derivatives within a protein's active site, guiding the design of probes with enhanced selectivity and potency. johnshopkins.eduresearchgate.net By using these computational approaches, scientists can pre-screen a large number of virtual compounds and prioritize the synthesis of those with the most promising profiles for applications in bioimaging, drug discovery, and materials science.

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT) Calculation of electronic structure. nih.govHOMO/LUMO energies, fluorescence properties, molecular stability. nih.gov
Molecular Electrostatic Potential (MEP) Mapping of charge distribution. nih.govIdentification of electrophilic/nucleophilic sites, prediction of intermolecular interactions. nih.gov
Molecular Docking Simulation of binding to a biological target (e.g., protein). johnshopkins.eduresearchgate.netBinding affinity, interaction mode, selectivity. johnshopkins.edu
Green Metrics Calculations Evaluation of synthetic pathway efficiency. nih.govAtom economy, reaction mass efficiency, E-factor. nih.gov

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of imidazo[1,5-a]pyridine-3-sulfonyl fluoride to improve yield and purity?

Methodological Answer:
Synthesis optimization requires a factorial design approach to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can minimize the number of experiments while identifying critical interactions between parameters . For instance, adjusting the molar ratio of sulfonyl fluoride precursors in a polar aprotic solvent (e.g., DMF) at 80–100°C may enhance regioselectivity. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate high-purity fractions .

Advanced Question: How can computational methods (e.g., DFT) predict reactivity and regioselectivity in functionalizing the imidazo[1,5-a]pyridine core?

Methodological Answer:
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions and frontier molecular orbitals (FMOs) to identify reactive sites. For example, nucleophilic attack at the sulfonyl fluoride group is favored due to its electron-withdrawing nature, which lowers the LUMO energy at the 3-position. Transition-state modeling further clarifies activation barriers for competing pathways, enabling rational design of regioselective reactions .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR can confirm the core structure, with deshielded protons at the 1- and 5-positions (δ 8.2–8.5 ppm) and a distinct sulfonyl fluoride ¹⁹F signal (δ -40 to -45 ppm).
  • Mass Spectrometry (HRMS): ESI-HRMS in positive ion mode verifies molecular weight (e.g., [M+H]+ at m/z 230.03 for C₇H₅FN₂O₂S).
  • IR Spectroscopy: Strong S=O stretches (~1350 cm⁻¹) and S-F vibrations (~750 cm⁻¹) validate the sulfonyl fluoride moiety .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or cellular models. A meta-analysis framework is recommended:

Standardize Data: Normalize IC₅₀ values using reference inhibitors (e.g., staurosporine for kinase assays).

Cross-Validate Models: Compare results across in vitro (e.g., HEK293 cells) and in vivo (e.g., zebrafish) systems.

Structural Profiling: Use X-ray crystallography or molecular docking to confirm target binding modes, ruling off-target effects. For example, fluorinated derivatives may exhibit non-specific protein binding due to hydrophobic interactions .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Waste Disposal: Neutralize residual sulfonyl fluoride with aqueous NaOH (pH >10) before disposal.
  • Emergency Procedures: Immediate rinsing with water for skin/eye contact and activated charcoal for accidental ingestion .

Advanced Question: How can machine learning (ML) accelerate the discovery of novel imidazo[1,5-a]pyridine-based inhibitors?

Methodological Answer:
ML models trained on structure-activity relationship (SAR) datasets can predict bioactivity. For example:

  • Feature Selection: Descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity are input variables.
  • Model Training: Use random forest or graph neural networks (GNNs) to classify compounds as active/inactive against targets (e.g., kinases).
  • Validation: External test sets (e.g., ChEMBL data) ensure generalizability. Virtual screening of >10⁶ compounds can prioritize synthetic targets with >80% accuracy .

Basic Question: How do structural modifications at the 1- and 5-positions of imidazo[1,5-a]pyridine affect its physicochemical properties?

Methodological Answer:

  • 1-Position: Introducing electron-donating groups (e.g., methyl) increases solubility but reduces electrophilicity.
  • 5-Position: Halogenation (e.g., Cl) enhances metabolic stability via steric hindrance.
  • Quantitative Structure-Property Relationship (QSPR): Hammett constants (σ) correlate substituent effects on pKa and logD, guiding rational design .

Advanced Question: What methodologies enable real-time monitoring of this compound reactions in flow chemistry systems?

Methodological Answer:
Inline Fourier-transform infrared (FTIR) spectroscopy or UV-Vis photodiode arrays track reaction progress. For example:

  • FTIR: Monitors S-F bond consumption (750 cm⁻¹) to determine conversion rates.
  • Automated Sampling: Coupled with LC-MS for intermittent purity checks.
  • Feedback Control: Adjusts flow rates via PID algorithms to maintain optimal residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.